8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-(2-Aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a chromenone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Cyclization: The synthesized pyrimidine derivative is then subjected to cyclization reactions to form the chromenone system. This step often involves the use of strong acids or bases as catalysts.
Functional Group Introduction: The introduction of functional groups, such as the amino group and hydroxyl group, is achieved through various substitution reactions. These reactions may require specific reagents and conditions to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-(2-Aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
8-(2-Aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in treating various diseases.
Industry: The compound’s chemical reactivity and stability make it suitable for use in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The amino group and hydroxyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminopyrimidin-4-yl)-4-methylphenol: This compound shares the pyrimidine ring and hydroxyl group but lacks the chromenone system.
3-(2-Aminopyrimidin-4-yl)-5-(3-hydroxypropynyl)-1H-pyrrolo[2,3-c]pyridine: This compound has a similar pyrimidine ring but differs in the overall structure and functional groups.
Uniqueness
8-(2-Aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its fused ring system and the presence of multiple functional groups
Properties
IUPAC Name |
8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-8-14(21)12(13-5-6-19-17(18)20-13)7-11-9-3-2-4-10(9)16(22)23-15(8)11/h5-7,21H,2-4H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJVYXJQFJQYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C3=NC(=NC=C3)N)C4=C(CCC4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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